molecular formula C13H17N3S B1452166 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole CAS No. 1105194-48-6

4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

Cat. No. B1452166
M. Wt: 247.36 g/mol
InChI Key: NIIJCHBCZKUNLL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Pharmacological Studies

Piperazine derivatives, including benzothiazole-piperazine compounds, have shown significant therapeutic potential. For instance, certain derivatives have been identified as potent antidiabetic agents. These compounds have been found to mediate their effects by increasing insulin secretion independently of alpha2 adrenoceptor blockage, indicating a unique mechanism of action. The research in this area has led to the identification of compounds such as PMS 847 and PMS 889, which have shown to improve glucose tolerance without any side effects or hypoglycemic effects in rat models of type II diabetes (Le Bihan et al., 1999).

Potential in Treating Cognitive Disorders

Benzothiazole-piperazine compounds have been synthesized with the aim of treating cognitive deficits, particularly in Alzheimer's disease. These compounds, by modifying the functional groups of known therapeutic agents, have shown promising results. They have been found to repair learning and memory parameters in rat models of Alzheimer's, with potencies comparable to established drugs like donepezil. The selective inhibitory potencies of these compounds against acetylcholinesterase indicate their potential role in cognitive enhancement and Alzheimer's disease treatment (Özkay et al., 2012).

Therapeutic Potential in Other Areas

Beyond diabetes and cognitive disorders, benzothiazole derivatives have been explored for their broad spectrum of activities, including antimicrobial, analgesic, and anti-inflammatory properties. They have been particularly noted for their potential as antitumor agents. The structural simplicity of these compounds, especially the 2-arylbenzothiazole moiety, offers great potential for the development of new therapeutic agents through rational drug design. The increasing importance of the benzothiazole nucleus in drug discovery highlights its significance in addressing various human diseases and disorders (Kamal et al., 2015).

Safety And Hazards

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properties

IUPAC Name

4,7-dimethyl-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-9-3-4-10(2)12-11(9)15-13(17-12)16-7-5-14-6-8-16/h3-4,14H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIJCHBCZKUNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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